

Commercial suppliers and availability of Valdecoxib-d3

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Compound of Interest

Compound Name: Valdecoxib-d3

Cat. No.: B585422

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Valdecoxib-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the commercial availability of **Valdecoxib-d3**, its application as an internal standard, and the relevant biological pathways.

Valdecoxib-d3 is the deuterated analog of Valdecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor. Due to its isotopic labeling, **Valdecoxib-d3** is an ideal internal standard for the quantification of Valdecoxib in biological samples using mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS). Its use significantly improves the accuracy and precision of pharmacokinetic and metabolic studies.

Commercial Availability and Suppliers

Valdecoxib-d3 is available from several commercial suppliers catering to the research community. The table below summarizes the offerings from prominent vendors. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

Supplier	Catalog Number	Purity	Available Quantities
Cayman Chemical	28699	≥99% deuterated forms (d1-d3)	1 mg, 5 mg
CDN Isotopes	D-6841	98 atom % D	5 mg, 10 mg
Simson Pharma Limited	V010007	Not specified	Not specified
LGC Standards	CDN-D-6841	98 atom % D, min 98% Chemical Purity	5 mg, 10 mg
Veeprho	DVE001236	Not specified	Not specified
Forenap	TRC-V090003-100mg	Not specified	100 mg[1]

Experimental Protocols

Valdecoxib-d3 is primarily utilized as an internal standard in bioanalytical methods for the quantification of Valdecoxib. Below is a generalized experimental protocol derived from common practices in pharmacokinetic studies employing LC-MS/MS.

Sample Preparation: Protein Precipitation

This method is commonly used to extract Valdecoxib and the **Valdecoxib-d3** internal standard from plasma samples.

- Spiking: To 100 µL of plasma sample, add a known concentration of **Valdecoxib-d3** working solution (e.g., 50 µL of 100 ng/mL in methanol).
- Precipitation: Add 300 µL of acetonitrile to the plasma sample.
- Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

- Supernatant Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

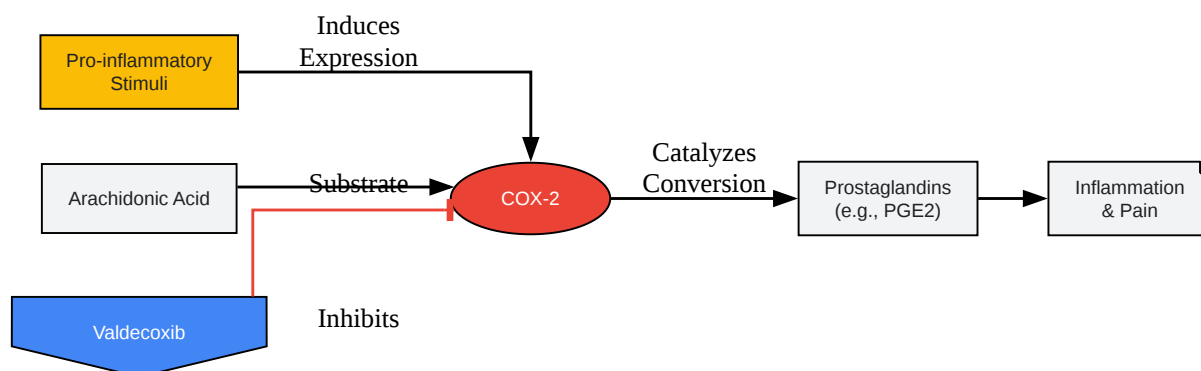
The following are typical parameters for the chromatographic separation and mass spectrometric detection of Valdecoxib and **Valdecoxib-d3**.

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 μ m) is commonly used.
 - Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
 - Injection Volume: 5-10 μ L of the prepared sample.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
 - MRM Transitions:
 - Valdecoxib: The specific parent and daughter ion masses would be determined during method development.
 - **Valdecoxib-d3**: The parent ion will be 3 mass units higher than that of Valdecoxib, while the daughter ion may be the same or different depending on the fragmentation pattern.

Signaling Pathways and Experimental Workflows

Valdecoxib and the COX-2 Signaling Pathway

Valdecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. The diagram below illustrates the simplified signaling pathway.

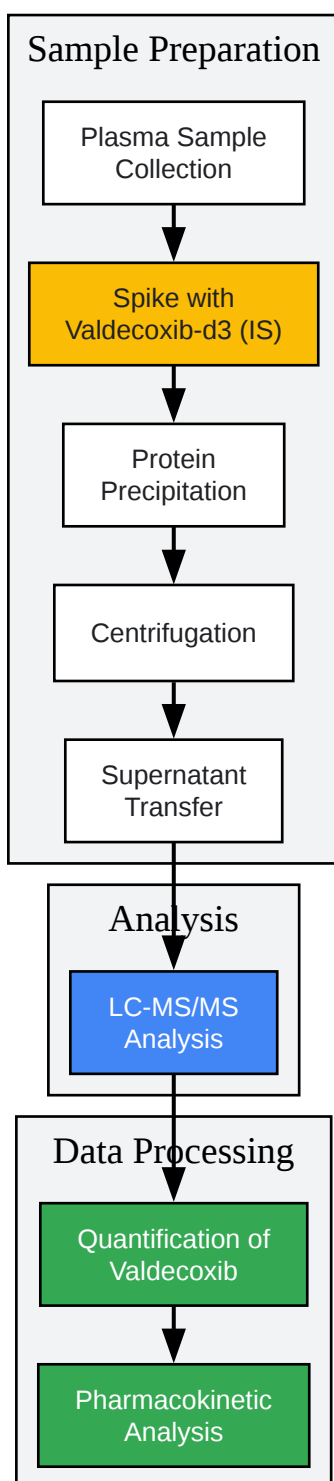


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Caption: Simplified COX-2 signaling pathway and the inhibitory action of Valdecoxib.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines the typical workflow for a pharmacokinetic study of Valdecoxib using **Valdecoxib-d3** as an internal standard.



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Caption: Workflow for pharmacokinetic analysis using **Valdecoxib-d3** internal standard.

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References

- 1. cdnisotopes.com [cdnisotopes.com]
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